molecular formula C8H12O4 B6355499 (1S,3S)-Cyclohexane-1,3-dicarboxylic acid CAS No. 1610732-22-3

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid

Cat. No. B6355499
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-WDSKDSINSA-N
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Description

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid, also known as CDCA, is a cyclic dicarboxylic acid with a six-membered ring structure. It is a natural product that is found in a variety of organisms, including plants, fungi, and bacteria. It is also a key intermediate in many biosynthetic pathways and is used in a variety of industrial processes. CDCA has been studied extensively for its biochemical and physiological effects, and has been found to have a variety of applications in scientific research.

Scientific Research Applications

Coordination Polymers and Frameworks

Plasticizer Research

Research on 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a derivative of cyclohexane dicarboxylic acid, has highlighted its application as a non-toxic plasticizer. It is used to replace phthalates in various products, and its metabolites in human urine can serve as biomarkers for environmental exposure (Silva et al., 2013). The synthesis of alternative plasticizers like di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate further demonstrates the chemical's relevance in developing environmentally friendly plasticizing agents (Ou et al., 2014).

Mass Spectrometry and Chemical Analysis

The compound is also significant in mass spectrometry studies. Investigations into the stereospecific alcohol elimination from cyclohexane trans-1,3-dicarboxylates under electron impact ionization revealed insights into the compound's behavior in mass spectrometry, indicating a stepwise mechanism for alcohol elimination (Etinger et al., 1994).

Structural Chemistry and Crystallography

In crystallography, the structure of various cyclohexane dicarboxylic acids has been a subject of interest. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been extensively analyzed, contributing to our understanding of molecular conformations in solid states (Dunitz & Strickler, 1966).

Supramolecular Chemistry

Cyclohexane-1,3-dicarboxylic acid is also significant in supramolecular chemistry. It has been used to create supramolecular acid motifs and structures, exhibiting complex hydrogen bonding patterns and forming diverse architectures like tapes, sheets, and networks (Shan et al., 2003).

Future Directions

The future directions for research on “(1S,3S)-Cyclohexane-1,3-dicarboxylic acid” would depend on its potential applications. These could include its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

(1S,3S)-cyclohexane-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-cyclohexane-1,3-dicarboxylic acid

Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
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0 (± 1) mol
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reactant
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5 mL
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solvent
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Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
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(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
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(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
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(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
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(1S,3S)-Cyclohexane-1,3-dicarboxylic acid

Citations

For This Compound
1
Citations
SN James - 2014 - research-repository.griffith.edu.au
This thesis describes the design and synthesis of a new class of hydrogen bonding organocatalysts. After various synthetic strategies were investigated, a convenient two-step process, …

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